molecular formula C17H20ClN3OS B2814511 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 802602-52-4

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2814511
CAS RN: 802602-52-4
M. Wt: 349.88
InChI Key: ZTPNMBLUPUOXGN-UHFFFAOYSA-N
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Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide, also known as TAPI-1, is a small molecule inhibitor that targets the activity of TACE (TNF-α converting enzyme), which is responsible for the cleavage and release of pro-inflammatory cytokines. TACE is a transmembrane protein that is involved in the regulation of various physiological processes, including inflammation, wound healing, and cell proliferation. TACE is also implicated in the development and progression of various diseases, such as rheumatoid arthritis, cancer, and Alzheimer's disease. Therefore, TACE inhibition represents a promising therapeutic strategy for the treatment of these diseases.

Scientific Research Applications

Antibacterial Activity

Piperazine derivatives, like the compound , have been investigated for their antibacterial potential. Researchers have synthesized novel Mannich derivatives containing piperazine moieties, some of which exhibit good antibacterial activity . Further studies could explore the compound’s efficacy against specific bacterial strains and mechanisms of action.

Antiviral Properties

Given the prevalence of viral infections, compounds with antiviral activity are crucial. Piperazine-based molecules have been explored as potential antiviral agents . Investigating the effects of our compound on viral replication, entry, or protein interactions could provide valuable insights.

Psychopharmacology

Piperazine rings are not only found in pharmaceuticals but also in psychoactive substances used illicitly for recreational purposes . Understanding the psychopharmacological effects of this compound could contribute to our knowledge of neurotransmitter systems and receptor interactions.

Histamine Receptor Modulation

Hydroxyzine, a major metabolite of our compound, exhibits high affinity for histamine H1 receptors. It is used to manage allergies, hay fever, angioedema, and urticaria . Investigating the binding affinity and potential therapeutic applications related to histamine receptors could be worthwhile.

Neurodegenerative Diseases

The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s diseases . Further research could explore whether our compound shows neuroprotective effects or modulates relevant pathways.

Biofilm Inhibition

Considering the compound’s structure, it may interact with bacterial biofilms. Exploring its potential as an adjuvant mechanism to combat biofilm-associated infections could be valuable .

Antifungal and Antiparasitic Applications

Piperazine derivatives have been studied for their antifungal and antiparasitic properties . Investigating the efficacy of our compound against specific fungal strains or parasites could yield promising results.

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPNMBLUPUOXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

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